Indazoles, including 3-Isopropyl-2H-indazol-7-amine, are classified as nitrogen-containing heterocycles. They are often derived from the reaction of hydrazine derivatives with carbonyl compounds or through cyclization processes involving substituted phenyls. The specific compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of 3-Isopropyl-2H-indazol-7-amine can be achieved through several methodologies, including:
3-Isopropyl-2H-indazol-7-amine can undergo various chemical reactions typical for amines and heterocycles:
The physical properties of 3-Isopropyl-2H-indazol-7-amine include:
Chemical properties include:
3-Isopropyl-2H-indazol-7-amine has potential applications in various scientific fields:
The indazole nucleus—a bicyclic heterocycle fusing benzene and pyrazole rings—serves as a privileged scaffold in medicinal chemistry due to its exceptional capacity for molecular interactions and structural diversification. This system exhibits distinct tautomeric forms (1H-, 2H-, and 3H-indazole), with 1H-indazole being thermodynamically predominant under physiological conditions. However, the 2H-tautomer, stabilized by specific substituents, offers unique binding geometries inaccessible to its 1H-counterpart [2] [6]. The planar aromatic system enables π-stacking interactions with biological targets, while the pyrazole nitrogen atoms participate in hydrogen bonding and coordination bonds. These features underpin the versatile bioactivity of indazole derivatives, including FDA-approved drugs such as Pazopanib (renal cell carcinoma) and Niraparib (PARP inhibitor for ovarian cancer) [1] [9].
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Compound | Substituents | Therapeutic Target | Primary Indication |
---|---|---|---|
Pazopanib | 5-Methyl-N²-(4-methyl-3-sulfonatophenyl)-2H-indazol-2-amine | VEGFR/PDGFR/c-Kit | Renal cell carcinoma |
Axitinib | N-Methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide | VEGFR | Advanced renal cancer |
Benzydamine | 3-(1-Benzyl-1H-indazol-3-yloxy)-N,N-dimethylpropan-1-amine | Unknown (anti-inflammatory) | Musculoskeletal inflammation |
Granisetron | 1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide | 5-HT₃ receptor | Chemotherapy-induced nausea |
The strategic placement of isopropyl and amine groups on the indazole framework critically modulates pharmacological properties. At the C3 position, the isopropyl group—a sterically demanding, hydrophobic substituent—enhances target affinity through van der Waals interactions within hydrophobic enzyme pockets. Its branched alkyl nature confers metabolic stability by resisting oxidative degradation compared to linear chains [8]. Concurrently, the C7-amine group (as in 3-Isopropyl-2H-indazol-7-amine) serves as a hydrogen-bond donor/acceptor, facilitating interactions with polar residues in binding sites. This group also enables derivatization into amides, ureas, or imines, expanding molecular diversity. Quantum mechanical studies reveal that electron-donating amines at C7 significantly perturb the electronic distribution of the indazole ring, increasing electron density at N1/C3 and enhancing hydrogen-bond-accepting capacity at N1—a feature exploited in kinase inhibitor design [4] [8].
Table 2: Electronic and Steric Effects of Key Substituents in 2H-Indazoles
Substituent Position | Electronic Contribution | Steric Contribution | Biological Consequence |
---|---|---|---|
C3-Isopropyl | Weak inductive effect (-I) | High steric bulk (Conical volume) | Enhanced hydrophobic pocket binding |
C7-Amine | Strong resonance donation (+R) | Moderate steric demand | H-bonding with targets; derivatization handle |
N2-H (2H-Tautomer) | Acidic proton (pKa ~13.8) | Minimal | Metal coordination (e.g., kinase Mg²⁺) |
The therapeutic exploration of 2H-indazoles began serendipitously with early synthetic work in the late 19th century but gained momentum in the 1980s with the discovery of Bendazac’s anti-inflammatory and anti-cataract effects. This 1-benzyl-3-hydroxy-2H-indazole-2-acetic acid derivative validated indazole as a viable pharmacophore [8] [9]. The 1990s witnessed a shift toward oncological applications, exemplified by Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), which targeted hexokinase in tumor metabolism [6]. Advances in synthetic methodologies—particularly transition-metal-catalyzed cyclizations—enabled efficient access to 2H-indazoles with diverse C3/C7 substituents. Key developments included:
The 2010s saw 2H-indazoles incorporated into targeted therapies, notably kinase inhibitors exploiting the scaffold’s ability to occupy adenine-binding regions of ATP pockets. The compound 3-Isopropyl-2H-indazol-7-amine emerged as a versatile intermediate during this period, its C7-amine enabling rapid generation of sulfonamides, amides, and ureas for structure-activity relationship (SAR) profiling [5] [9].
Table 3: Historical Development Timeline of 2H-Indazole Therapeutics
Era | Key Compound | Synthetic Innovation | Therapeutic Application |
---|---|---|---|
1980s | Bendazac | Classical hydrazine cyclization | Anti-inflammatory; Anti-cataract |
1990s | Lonidamine | Electrophilic substitution at C3 | Oncology (hexokinase inhibitor) |
2000–2010 | Benzydamine derivatives | Pd/Cu-catalyzed C-N coupling | Musculoskeletal anti-inflammatory |
2010–Present | 3-Isopropyl-2H-indazol-7-amine | Aryne [3+2] cycloadditions; Reductive amination | Kinase inhibitor intermediate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7